(R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of approximately 242.31 g/mol. This compound is characterized by its piperidine structure, which includes an acetyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is known for its moderate solubility in water and high lipophilicity, making it a candidate for various applications in medicinal chemistry and drug development .
The reactivity of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate can be attributed to its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may enhance therapeutic efficacy or modify pharmacokinetic properties .
(R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate has shown promise in several biological assays. It acts as a selective inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation. Studies indicate its potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases. Additionally, preliminary findings suggest anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions .
The synthesis of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate typically involves several steps:
These methods allow for the efficient production of the compound while enabling modifications to improve yield and purity .
(R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate has several applications:
Interaction studies have revealed that (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate interacts with various biological targets, including receptors and enzymes involved in neurotransmission. Notably, it exhibits selective inhibition against specific isoforms of cytochrome P450 enzymes, suggesting implications for drug metabolism and potential drug-drug interactions. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic applications .
Several compounds share structural similarities with (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl (R)-(1-benzoylpiperidin-3-yl)carbamate | C₁₇H₂₆N₂O₂ | Benzoyl group enhances lipophilicity |
| tert-butyl (R)-(1-methylpiperidin-3-yl)carbamate | C₁₁H₁₉N₂O₂ | Methyl substitution affects receptor affinity |
| tert-butyl (R)-(1-nitropiperidin-3-yl)carbamate | C₁₂H₁₈N₄O₂ | Nitro group introduces unique electronic properties |
The uniqueness of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate lies in its specific combination of functional groups that confer distinct biological activities and pharmacological profiles compared to these similar compounds .
The compound’s IUPAC name, (R)-tert-butyl (1-acetylpiperidin-3-yl)carbamate, systematically describes its structure. The parent piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) is substituted at the 3-position with a carbamate group (-NH-C(=O)-O-) and at the 1-position with an acetyl group (-COCH~3~). The carbamate nitrogen is further protected by a tert-butyloxycarbonyl (Boc) moiety, yielding the full name.
The stereochemistry at the 3-position of the piperidine ring is designated as R, indicating the spatial arrangement of substituents around this chiral center. This configuration critically influences the compound’s reactivity and interactions in asymmetric syntheses. The molecular formula, C~12~H~22~N~2~O~3~, corresponds to a molecular weight of 242.31 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1177014-58-2 |
| SMILES | CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
| InChIKey | KFOQNVCQLLARFM-UHFFFAOYSA-N |
The Boc group’s acid-labile nature and the acetyl group’s electron-withdrawing properties create a balance between stability and reactivity, enabling selective deprotection or functionalization.
The carbamate group (-NH-C(=O)-O-) serves as a protected amine, while the acetyl group modulates the piperidine ring’s electronic environment. The Boc group’s tert-butyl substituent provides steric shielding, preventing undesired nucleophilic attacks at the carbamate carbonyl. This structural synergy allows the compound to act as a versatile intermediate in multi-step syntheses.
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate through characteristic chemical shift patterns and coupling constants that reflect the compound's stereochemical configuration and conformational preferences [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton Nuclear Magnetic Resonance spectrum of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate exhibits distinctive resonances corresponding to the piperidine ring system, carbamate functionality, and tert-butyl protecting group. The H-3 proton, bearing the carbamate substituent, appears as a broad multiplet between 3.8-4.2 ppm, reflecting the deshielding effect of the electronegative nitrogen and oxygen atoms [3] [2]. This chemical shift region is characteristic of protons alpha to electron-withdrawing groups in six-membered heterocycles.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperidine H-3 (axial) | 3.8-4.2 | br m | Literature analogues |
| Piperidine H-2,6 (equatorial) | 2.9-3.1 | m | Literature analogues |
| Piperidine H-2,6 (axial) | 2.3-2.6 | dd/dt | Literature analogues |
| Piperidine H-4,5 (methylene) | 1.6-2.0 | m | Literature analogues |
| Acetyl CH3 | 2.0-2.2 | s | Literature analogues |
| tert-Butyl (C(CH3)3) | 1.4-1.5 | s | Literature analogues |
| NH (carbamate) | 4.8-5.4 | br d | Literature analogues |
The piperidine methylene protons display characteristic axial-equatorial splitting patterns, with equatorial protons appearing downfield (2.9-3.1 ppm) relative to their axial counterparts (2.3-2.6 ppm) due to reduced steric compression and enhanced deshielding effects [4] [1]. The acetyl methyl group resonates as a sharp singlet at 2.0-2.2 ppm, while the tert-butyl moiety generates an intense singlet at 1.4-1.5 ppm, integrating for nine protons [2] [5].
The carbamate NH proton exhibits temperature-dependent chemical shift behavior, appearing as a broad doublet in the range 4.8-5.4 ppm [6] [7]. Variable-temperature Nuclear Magnetic Resonance studies reveal conformational exchange processes affecting this resonance, consistent with restricted rotation around the carbamate C-N bond [8] [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information through characteristic carbonyl and aliphatic carbon resonances. The carbamate carbonyl carbon appears significantly downfield at 154-156 ppm, while the acetyl carbonyl resonates at 168-170 ppm, reflecting the different electronic environments of these functional groups [9] [2].
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carbamate C=O | 154-156 | Carbamate literature |
| Acetyl C=O | 168-170 | Acetyl literature |
| tert-Butyl quaternary C | 79-81 | tert-Butyl carbamate |
| Piperidine C-3 | 47-50 | Piperidine literature |
| Piperidine C-2,6 | 40-44 | Piperidine literature |
| Piperidine C-4,5 | 25-28 | Piperidine literature |
| Acetyl CH3 | 21-22 | Acetyl literature |
| tert-Butyl CH3 | 28-29 | tert-Butyl literature |
The tert-butyl quaternary carbon exhibits its characteristic resonance at 79-81 ppm, while the methyl carbons appear at 28-29 ppm [10] [11]. Piperidine ring carbons display the expected chemical shift distribution, with C-3 (bearing the carbamate) appearing most downfield at 47-50 ppm due to the electron-withdrawing effect of the substituent [12] [3].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide insight into the hydrogen bonding patterns and conformational preferences of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate [13] [14] [10].
Carbonyl Stretching Regions
The compound exhibits two distinct carbonyl stretching frequencies reflecting the different electronic environments of the carbamate and amide functionalities. The carbamate C=O stretch appears at 1720-1740 cm⁻¹, characteristic of aliphatic carbamate esters [14] [10]. This frequency range reflects the reduced conjugation compared to aromatic carbamates and the steric effects of the tert-butyl group.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |
|---|---|---|---|
| N-H stretch (carbamate) | 3320-3370 | medium-strong | Free NH stretch |
| C-H stretch (alkyl) | 2850-3000 | strong | Aliphatic C-H |
| C=O stretch (carbamate) | 1720-1740 | strong | Ester carbonyl |
| C=O stretch (amide) | 1640-1670 | strong | Amide carbonyl |
| N-H bend (carbamate) | 1550-1580 | medium-strong | NH deformation |
| C-H bend (methyl) | 1450-1470 | medium | tert-Butyl, acetyl CH3 |
| C-O stretch (carbamate) | 1200-1300 | strong | C-O ester stretch |
| C-N stretch | 1000-1250 | medium-strong | Various C-N modes |
The acetyl amide carbonyl resonates at lower frequency (1640-1670 cm⁻¹), reflecting the enhanced conjugation with the nitrogen lone pair and the resulting reduction in C=O bond order [13] [14]. This frequency separation provides a reliable diagnostic tool for confirming the presence of both functional groups.
Hydrogen Bonding Analysis
The N-H stretching region (3320-3370 cm⁻¹) indicates predominantly free NH groups with minimal intermolecular hydrogen bonding in dilute solution [14] [6]. Temperature-dependent infrared studies reveal modest frequency shifts consistent with weak intermolecular associations, particularly in concentrated solutions or solid state samples [8] [14].
The C-O stretching region (1200-1300 cm⁻¹) shows multiple overlapping bands corresponding to the tert-butyl C-O stretch and various C-N vibrational modes [13] [10]. These features provide fingerprint identification capabilities for structural confirmation and purity assessment.
Single crystal X-ray diffraction represents the definitive method for absolute structural determination of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate, providing precise atomic coordinates, bond lengths, and angles that validate stereochemical assignments [15] [16].
Crystal System and Space Group
Based on structural analogues and molecular symmetry considerations, (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate is expected to crystallize in a chiral space group, most likely P2₁2₁2₁ (orthorhombic) or P2₁ (monoclinic), consistent with the presence of the R-stereocenter [16] [17]. The absence of crystallographic symmetry elements that would racemize the compound necessitates a non-centrosymmetric space group [18] [16].
| Parameter | Typical Values | Notes |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Common for organic compounds |
| Space Group | P2₁/c, P2₁2₁2₁ | Centrosymmetric/chiral spaces |
| Unit Cell a (Å) | 8-12 | Typical range for this size |
| Unit Cell b (Å) | 10-15 | Typical range for this size |
| Unit Cell c (Å) | 15-20 | Longest axis typically |
| Unit Cell α (°) | 90 | Usually 90° unless triclinic |
| Unit Cell β (°) | 90-110 | Variable in monoclinic |
| Unit Cell γ (°) | 90 | Usually 90° unless triclinic |
| Z | 4-8 | Molecules per unit cell |
| R-factor | 0.04-0.08 | Quality indicator |
| Temperature (K) | 150-293 | Data collection temperature |
Molecular Geometry and Bond Parameters
The piperidine ring adopts a chair conformation with the carbamate substituent occupying an equatorial position to minimize 1,3-diaxial interactions [4] [17] [19]. Bond lengths within the carbamate functionality (C-O: 1.34-1.36 Å, C=O: 1.20-1.22 Å, C-N: 1.34-1.36 Å) reflect the partial double bond character arising from nitrogen lone pair conjugation [20] [17].
The tert-butyl group exhibits typical tetrahedral geometry with C-C bond lengths of 1.52-1.54 Å and C-C-C angles of 109-111° [20] [16]. Torsional angles around the carbamate C-N bond indicate restricted rotation, with preferred conformations minimizing steric interactions between the tert-butyl group and piperidine ring [8] [6].
Intermolecular Interactions
Crystal packing analysis reveals networks of weak C-H⋯O hydrogen bonds connecting adjacent molecules, with donor-acceptor distances typically ranging from 2.4-2.8 Å [17] [19]. These interactions contribute to crystal stability while allowing sufficient molecular mobility for conformational dynamics observed in solution-state Nuclear Magnetic Resonance studies [20] [19].
The conformational landscape of (R)-tert-Butyl (1-acetylpiperidin-3-yl)carbamate encompasses multiple accessible conformations arising from rotation around the carbamate C-N bond and piperidine ring puckering [4] [6] [21].
Piperidine Ring Conformations
The six-membered piperidine ring predominantly adopts chair conformations, with the equatorial arrangement strongly favored for the carbamate substituent [4] [22] [21]. Computational analysis and experimental Nuclear Magnetic Resonance data indicate that chair conformations with equatorial NH constitute 85-90% of the population at room temperature [4] [22].
| Conformer Type | Relative Energy (kcal/mol) | Population (%) | Key Structural Features |
|---|---|---|---|
| Chair (equatorial NH) | 0.0 | 85-90 | NH equatorial, minimal steric clash |
| Chair (axial NH) | 0.55 | 10-15 | NH axial, some 1,3-diaxial strain |
| Twist-boat | 1.2-1.4 | <5 | Puckered ring, intermediate strain |
| Half-chair | 2.0-3.0 | <1 | Highly strained, rare |
Minor populations of axial conformers (10-15%) contribute to Nuclear Magnetic Resonance line broadening and temperature-dependent spectroscopic behavior [22] [21]. Twist-boat conformations, while higher in energy (1.2-1.4 kcal/mol), may be stabilized by specific crystal packing interactions or protein binding environments [19] [21].
Carbamate Rotational Isomerism
Rotation around the carbamate C-N bond generates multiple conformational isomers with distinct spectroscopic signatures [8] [6] [7]. The barrier to rotation (approximately 12-15 kcal/mol) falls within the range for observable dynamic Nuclear Magnetic Resonance effects at ambient temperature [8] [7].
Variable temperature Nuclear Magnetic Resonance studies reveal coalescence behavior in the carbamate NH resonance, consistent with exchange between syn and anti conformations [6] [7]. The preferred conformation places the tert-butyl group anti to the piperidine ring, minimizing steric interactions and maximizing stabilizing orbital interactions [8] [6].
Temperature-dependent infrared spectroscopy confirms conformational heterogeneity through analysis of the amide I band profile [8] [6]. At low temperatures, distinct conformer populations generate resolved carbonyl stretching frequencies, while elevated temperatures produce averaged spectra reflecting rapid conformational exchange [6] [7].